molecular formula C8H8BrNO B1444311 3-Bromo-2-methylbenzamide CAS No. 919363-09-0

3-Bromo-2-methylbenzamide

Cat. No. B1444311
M. Wt: 214.06 g/mol
InChI Key: OADZVXZARJCFMF-UHFFFAOYSA-N
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Description

3-Bromo-2-methylbenzamide is a chemical compound with the CAS Number: 919363-09-0 . Its molecular weight is 214.06 .


Molecular Structure Analysis

The molecular structure of 3-Bromo-2-methylbenzamide consists of a benzene ring substituted with a bromine atom, a methyl group, and an amide group .

Scientific Research Applications

Synthesis of Novel Benzamide Compounds

  • Scientific Field: Organic Chemistry
  • Application Summary: 3-Bromo-2-methylbenzamide can be used as a starting material for the synthesis of novel benzamide compounds . These compounds have potential applications in various fields, including medical, industrial, biological, and potential drug industries .
  • Methods of Application: The benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The products were purified, and their analysis was determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .
  • Results or Outcomes: Some of the synthesized compounds showed effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards . One of the benzamide compounds exhibited effective metal chelate activity . The new compounds were tested for their in vitro growth inhibitory activity against different bacteria .

Synthesis of SGLT2 Inhibitors

  • Scientific Field: Medicinal Chemistry
  • Application Summary: 3-Bromo-2-methylbenzamide can be used in the synthesis of Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors . These inhibitors are a class of medications used in the treatment of type 2 diabetes .

Safety And Hazards

The safety data sheet for 3-Bromo-2-methylbenzamide suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye. It also recommends using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

3-bromo-2-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO/c1-5-6(8(10)11)3-2-4-7(5)9/h2-4H,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OADZVXZARJCFMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Br)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2-methylbenzamide

Synthesis routes and methods

Procedure details

3-bromo-2-methylbenzoic acid (5.00 g, 23.3 mmol) was dissolved in DMF (41.6 ml) and EDC (5.46 g, 28.5 mmol), HOAt (3.97 g, 29.2 mmol), ammonium chloride (4.90 g, 90.9 mmol), and diisopropylethylamine (12.5 ml, 71.8 mmol) were added. The reaction was stirred at room temperature over the weekend, and then poured into water (100 ml). The resultant precipitate was filtered, washed with water, collected, and dried under vacuum to give the title compound (4.63 g, 93%). MS (ESI pos. ion) m/z: 214 (M+H). Calc'd Exact Mass for C8H8BrNO: 213.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
41.6 mL
Type
solvent
Reaction Step One
Name
Quantity
5.46 g
Type
reactant
Reaction Step Two
Name
Quantity
3.97 g
Type
reactant
Reaction Step Two
Quantity
4.9 g
Type
reactant
Reaction Step Two
Quantity
12.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Yield
93%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JW Patterson - The Journal of Organic Chemistry, 1995 - ACS Publications
… of 24 invloves the deprotonation of 21 at the 2 position by MeLi followed by alkylation with MeBr (generated in situ by halogen— metal exchange) to give a 3-bromo-2-methylbenzamide.…
Number of citations: 36 pubs.acs.org

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